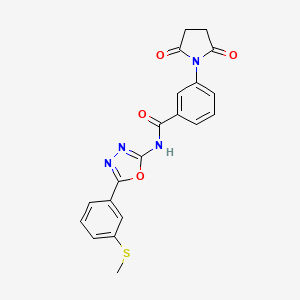![molecular formula C19H23N3O B2955244 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-75-6](/img/structure/B2955244.png)
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a PDGF receptor tyrosine kinase inhibitor . It has been structurally characterized only in the form of its piperazin-1-ium salt . It can be used in the treatment of angiotensin II-induced diseases .
Synthesis Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis
The compound has been involved in reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis
The compound has a molecular formula of C28H29N7O and an average mass of 479.576 Da .Wissenschaftliche Forschungsanwendungen
Treatment of Chronic Myelogenic Leukemia
Imatinib: , commercially known as Gleevec, is the first therapeutic agent to treat chronic myelogenic leukemia (CML). It specifically binds to the inactive Abelson tyrosine kinase domain characteristic of the BCR-ABL gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to inhibit tyrosine kinases makes it a cornerstone in the treatment of CML.
Structural Characterization and Crystallography
The compound has been structurally characterized in various salt forms, such as mesylate, picrate, citrate, fumarate, or malonate. The crystal structure of the freebase form of Imatinib, which is closely related to 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, has been determined. It forms infinite H-bonded chains through its amide, amine, and pyrimidine groups, which is significant for understanding its interaction with biological targets .
Understanding Molecular Conformations
Imatinib exhibits flexibility in its molecular structure, realizing two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position and a folded conformation with the pyridylpyrimidine moiety in cis position. This flexibility is crucial for its binding to the tyrosine kinase domain .
Analysis of Intermolecular Interactions
Studies have shown that π…π stacking is more typical for the folded conformation of Imatinib, while the contribution of hydrophilic interactions does not affect molecular conformation. This analysis is vital for designing molecules with optimized interactions for therapeutic purposes .
Pharmaceutical Ingredient Development
As an active pharmaceutical ingredient (API), 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be used in the development of new drugs. Its properties as an API are essential for creating effective formulations for treating various diseases .
Novel Crystalline Forms and Drug Delivery
The exploration of novel crystalline forms of related compounds can lead to the development of new pharmaceutical compositions and methods for their preparation and use. These advancements can improve drug delivery, stability, and efficacy .
Wirkmechanismus
Target of Action
The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic of the PDGF receptor . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. This disruption can lead to the inhibition of cell proliferation and survival, thereby potentially treating diseases mediated by angiotensin II .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, as a result of its interaction with the PDGF receptor tyrosine kinase . This can lead to the treatment of diseases mediated by angiotensin II .
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTJEXFSCKKESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)
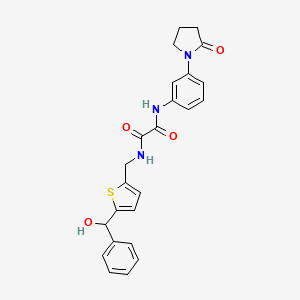
![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)
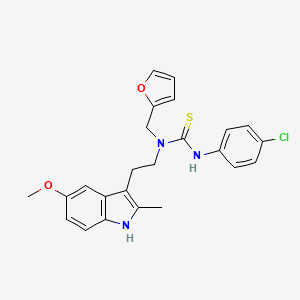


![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)
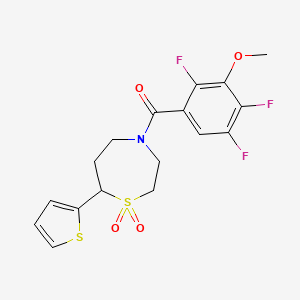
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2955175.png)

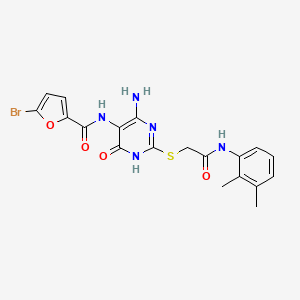
![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)

